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Compound of Interest

Compound Name:
2-(1-Amino-2-hydroxyethyl)-4-

methylphenol

Cat. No.: B13623128

Get Quote

Part 1: Executive Summary & Strategic Analysis
Target Profile
The target molecule, 2-(1-Amino-2-hydroxyethyl)-4-methylphenol, represents a specialized

scaffold combining a phenolic core with a phenylglycinol side chain. Unlike the more common

-amino alcohols (e.g., norepinephrine analogs where the amine is terminal), this molecule
features a benzylic amine and a primary alcohol.

Structural Implications for Synthesis:

Regiochemistry: The amino group is attached to the benzylic carbon (C1 of the ethyl chain),

while the hydroxyl is terminal (C2). This dictates that "Henry Reaction" (Nitro-aldol) pathways

are unsuitable, as they predominantly yield the regioisomer (benzylic alcohol, terminal

amine).

Core Precursor: The synthesis must proceed via a Strecker-type assembly or Bucherer-

Bergs cyclization starting from 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde).
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Pathway Selection: The "Amino-Acid Reduction" Route
To ensure scalability and high regiochemical fidelity, this protocol utilizes a three-stage

workflow:

Strecker Reaction: Conversion of 5-methylsalicylaldehyde to the

-aminonitrile.

Hydrolysis: Conversion of the nitrile to the substituted phenylglycine (amino acid).

Chemoselective Reduction: Reduction of the carboxylic acid moiety to the primary alcohol

without affecting the phenol or amine.

Retrosynthetic Logic (Graphviz)

Target:
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Caption: Retrosynthetic disconnection showing the transformation from aldehyde to

aminonitrile, then to amino acid, and finally to the amino alcohol target.

Part 2: Detailed Experimental Protocols
Stage 1: Strecker Synthesis of the Aminonitrile
Objective: Install the benzylic amine and the carbon backbone. Reaction:5-

Methylsalicylaldehyde + TMSCN + NH₃/MeOH

Aminonitrile

Reagents & Materials:

5-Methylsalicylaldehyde (1.0 eq)

Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Caution: Cyanide Source]
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Ammonia (7M in Methanol) (3.0 eq)

Solvent: Methanol (anhydrous)

Protocol:

Setup: Charge a flame-dried 3-neck round-bottom flask with 5-methylsalicylaldehyde

(dissolved in anhydrous Methanol). Cool the system to 0°C under an Argon atmosphere.

Addition: Add the ammonia solution (7M in MeOH) dropwise. Stir for 30 minutes to form the

imine intermediate.

Cyanation: Add TMSCN dropwise via syringe pump over 20 minutes, maintaining internal

temperature

.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.

Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of aldehyde.

Workup: Concentrate the solvent under reduced pressure (Caution: Trap HCN vapors). The

residue is typically a semi-solid aminonitrile.

Purification: For scale-up, proceed directly to hydrolysis. For analytical purity, recrystallize

from Et₂O/Hexanes.

Stage 2: Hydrolysis to 2-Hydroxy-5-methylphenylglycine
Objective: Convert the nitrile to the carboxylic acid (Amino Acid).

Protocol:

Hydrolysis: Suspend the crude aminonitrile in 6M HCl (10 vol).

Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. The initial suspension will dissolve,

followed by precipitation of ammonium chloride and the amino acid hydrochloride salt.

Isolation: Cool to room temperature. Concentrate the solution to ~20% volume.
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Neutralization: Adjust pH to ~6.0 (isoelectric point) using 5M NaOH or aqueous Ammonia.

The free amino acid (zwitterion) will precipitate.

Filtration: Filter the solid, wash with cold water and acetone.[1] Dry in a vacuum oven at

50°C.

Checkpoint: This intermediate is 2-hydroxy-5-methylphenylglycine.

Stage 3: Reduction to 2-(1-Amino-2-hydroxyethyl)-4-
methylphenol
Objective: Chemoselective reduction of the carboxylic acid to the alcohol. Method: NaBH₄/I₂

System (preferred over LiAlH₄ for phenolic amino acids due to solubility and safety).

Reagents:

2-Hydroxy-5-methylphenylglycine (Intermediate 2)

Sodium Borohydride (NaBH₄) (2.5 eq)

Iodine (I₂) (1.0 eq)

Solvent: Anhydrous THF

Protocol:

Activation: In a dry flask under Argon, suspend the amino acid in anhydrous THF (10 vol).

Borohydride Addition: Add NaBH₄ (solid) in portions. The reaction is slightly exothermic.

Iodine Addition: Dissolve I₂ in THF and add dropwise to the reaction mixture at 0°C over 30

minutes. (Evolution of H₂ gas occurs; ensure venting).

Mechanism:[1][2][3] This generates Borane-THF (

) in situ, which reduces the carboxylic acid rapidly.
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Reflux: Heat the mixture to reflux for 12 hours. The suspension usually clears as the

reduction proceeds.

Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases.

Workup: Evaporate the solvent. Redissolve the residue in 20% KOH and stir for 4 hours (to

break Boron-nitrogen complexes).

Extraction: Acidify slightly to pH 8-9, then extract continuously with EtOAc or n-Butanol (due

to high polarity of the product).

Final Purification: Recrystallize from Ethanol/Et₂O or use Ion-Exchange Chromatography

(Dowex 50W) if high purity (>99%) is required.

Part 3: Data & Scalability Analysis
Process Parameters Table

Parameter Stage 1 (Strecker)
Stage 2
(Hydrolysis)

Stage 3
(Reduction)

Limiting Reagent
5-

Methylsalicylaldehyde
Aminonitrile

Phenylglycine

Derivative

Key Reagent TMSCN / NH₃ 6M HCl NaBH₄ / I₂

Temperature
0°C

25°C
100°C (Reflux) 65°C (Reflux)

Time 16 Hours 8 Hours 12 Hours

Typical Yield 85-90% 75-80% 65-75%

Critical Hazard Cyanide toxicity Corrosive vapors Hydrogen evolution

Scalability Considerations
Cyanide Management: On a pilot scale, TMSCN is expensive. It can be replaced with

NaCN/NH₄Cl in aqueous methanol, though this requires stricter waste water treatment.
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Reduction Safety: The NaBH₄/I₂ method avoids the use of pyrophoric LiAlH₄ powder, making

it safer for kilogram-scale batches. The in-situ generation of Borane is highly controllable.

Purification: The amino acid intermediate (Stage 2) serves as a purification "break point."

Because it crystallizes well at its isoelectric point, chromatography can often be avoided until

the final step.

Part 4: Quality Control & Validation
Analytical Checkpoints

HPLC: Monitor the disappearance of the aldehyde peak (Stage 1) and the shift in retention

time for the amino acid (Stage 2).

NMR Validation (

H, DMSO-d

):

Target Characteristic Signals:

Benzylic CH: Doublet or dd around

3.8–4.2 ppm (coupled to

).

Side Chain ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-

star-inserted">

: Multiplets around

3.4–3.6 ppm.

Aromatic: 3 protons (pattern consistent with 1,2,4-substitution).

Methyl: Singlet at

2.2 ppm.
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Troubleshooting Guide
Problem: Low yield in Stage 3 (Reduction).

Cause: Incomplete breaking of the Boron-Amine complex.

Solution: Increase the duration of the KOH/MeOH reflux during workup.

Problem: Product is an oil/sticky solid.

Cause: Trace solvent or inorganic salts.

Solution: Triturate with cold diethyl ether or convert to the Hydrochloride salt (using HCl in

Dioxane) for easier handling.

Part 5: References
Strecker Synthesis Variants:

Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach

for the Synthesis of alpha-Amino Acids." Chemical Reviews.

Reduction of Amino Acids to Amino Alcohols:

McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their

derivatives." The Journal of Organic Chemistry. (Describes the NaBH4/I2 system).

Synthesis of Hydroxyphenylglycines:

Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.

(General reference for phenylglycine synthesis).

Related Adrenergic Agonist Synthesis:

"Process for preparation of 3-(2-hydroxy-5-substituted phenyl) derivatives."[4][5] (Context

for handling 2-hydroxy-5-methylphenyl intermediates).

Disclaimer: This protocol involves hazardous chemicals (Cyanides, Strong Acids, Hydrides). All

procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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